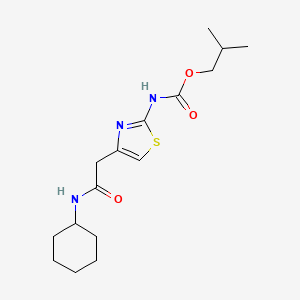

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic small molecule featuring a thiazole core substituted at position 4 with a 2-(cyclohexylamino)-2-oxoethyl group and at position 2 with an isobutyl carbamate moiety. The cyclohexylamino substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life.

Properties

IUPAC Name |

2-methylpropyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-11(2)9-22-16(21)19-15-18-13(10-23-15)8-14(20)17-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASHZIJMNNRUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with isobutyl carbamate. One common method involves the condensation of 2-aminothiazole with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Condensation Reactions : The compound can be synthesized through the condensation of 2-aminothiazole with isobutyl chloroformate under basic conditions, typically using triethylamine as a catalyst. This method has been optimized for yield and purity.

- Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or alcohols, depending on the reagents used (e.g., sodium borohydride for reduction) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has shown effectiveness against certain cancer cell lines, indicating its potential as a lead compound for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical to disease progression .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

- Material Development : It can be utilized in the synthesis of new materials with tailored properties for specific applications in pharmaceuticals and biochemistry.

- Chemical Processes : this compound can enhance the efficiency of chemical processes through its reactivity profiles in synthetic pathways .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study: Anticancer Mechanism

In another research effort, the compound was tested against various cancer cell lines, revealing that it induced apoptosis in malignant cells through the activation of caspase pathways. This finding supports its candidacy for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or it may interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from peer-reviewed literature and patents. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Carbamate vs. Urea derivatives (e.g., 1f, 3d) may exhibit stronger hydrogen-bonding capacity, enhancing target binding but reducing metabolic stability.

- Thiazole Substituent Position : The target’s substituents at thiazol-2-yl and thiazol-4-yl positions contrast with thiazol-5-yl carbamates (e.g., Compound m), where positional isomerism could alter steric interactions with biological targets .

Physicochemical Properties

- Lipophilicity: The cyclohexylamino group in the target compound likely increases logP compared to aromatic substituents (e.g., trifluoromethylphenyl in 1f), favoring passive diffusion across membranes .

- Molecular Weight : The target’s molecular weight is expected to be lower than urea-based analogs like 3d (788.3 g/mol), which may improve bioavailability .

Research Findings and Inferences

Stability : Carbamates generally exhibit superior hydrolytic stability compared to ureas, as seen in the higher melting points of urea analogs (198–226°C) . The target’s carbamate may enhance shelf-life.

Synthetic Accessibility : Yields for urea-based compounds (70–78%) suggest feasible scalability for the target if analogous synthetic routes are employed .

Activity Trends : Trifluoromethyl groups in 1f enhance binding affinity but may increase toxicity, whereas the target’s cyclohexyl group balances lipophilicity and safety .

Biological Activity

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound classified as a thiazole derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its effects on various biological targets and pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 282.36 g/mol

The thiazole ring in the structure contributes to its biological activity by facilitating interactions with specific biological targets.

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound has been shown to interact with various receptors, which may lead to modulation of signaling pathways linked to cell growth and survival.

- Antioxidant Properties : Some studies indicate that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes, affecting cell proliferation. |

| Receptor Interaction | Modulation of receptor activity related to growth factor signaling pathways. |

| Antioxidant Activity | Reduction of oxidative stress markers in cellular models. |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that the compound could provide neuroprotection in models of neurodegenerative diseases. It was found to reduce neuronal cell death and inflammation, highlighting its potential therapeutic application in conditions like Alzheimer's disease .

- Anti-inflammatory Activity : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are reported for Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate, and how are yields optimized?

The synthesis typically involves condensation reactions between thiazole intermediates and cyclohexylamine derivatives. For example, carbamate formation can be achieved via refluxing with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Critical parameters include:

- Reagent stoichiometry : Excess acylating agents (e.g., 0.11 mol aldehyde derivatives) improve coupling efficiency.

- Reaction time : Reflux durations of 3–5 hours are common to ensure complete cyclization .

- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether enhances purity, with yields ranging from 64% to quantitative .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- IR spectroscopy : Identifies key functional groups (e.g., carbamate C=O at ~1700 cm⁻¹, thiazole C-S at ~680 cm⁻¹) .

- ¹H-NMR : Resonances for the isobutyl group (δ 0.9–1.2 ppm, multiplet) and cyclohexyl protons (δ 1.4–2.0 ppm) confirm substitution patterns .

- HPLC : Retention times (e.g., tR = 2.34 min) validate purity (>98%) under reverse-phase conditions .

Advanced Research Questions

Q. How is the antiproliferative activity of this compound evaluated in vitro, and what structural features correlate with efficacy?

Q. What mechanistic insights exist regarding its biological activity?

- Target engagement : The compound inhibits WD40-repeat proteins (e.g., WDR5) via covalent binding to cysteine residues, disrupting protein-protein interactions critical for transcriptional regulation .

- Apoptosis induction : Upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) and downregulation of Bcl-2 have been observed in leukemia cell lines .

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Q. Table 1. Comparative Synthesis Data

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic acid reflux | AcOH | NaOAc | 64–70 | |

| TFA-mediated cleavage | CH₂Cl₂/TFA | None | 95–100 | |

| DMF recrystallization | DMF/AcOH | None | 74–84 |

Data Contradiction Analysis

Q. Why do some studies report quantitative yields while others show moderate efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.